5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid

説明

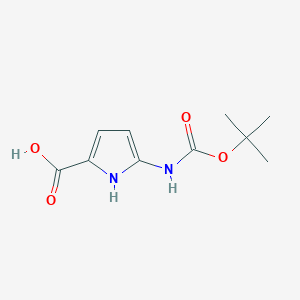

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 5 and a carboxylic acid moiety at position 2 (Fig. 1). The Boc group enhances solubility in organic solvents and protects the amino functionality during synthetic processes, while the carboxylic acid enables conjugation reactions, such as amide bond formation. This compound is pivotal in medicinal chemistry and peptide synthesis due to its dual functional groups and aromatic stability .

Synthesis: The compound can be synthesized via multicomponent reactions involving 1,3-bis(indol-3-yl)propane-1,3-diones and 1,2-diaza-1,3-dienes (DD) in the presence of CuCl₂·2H₂O, followed by purification via silica gel chromatography .

特性

分子式 |

C10H14N2O4 |

|---|---|

分子量 |

226.23 g/mol |

IUPAC名 |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-7-5-4-6(11-7)8(13)14/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |

InChIキー |

HHGIJXGRHHGMPI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid typically involves the protection of the amino group on the pyrrole ring with the Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of Boc-protected amino acids, including this compound, often involves large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and the product is typically isolated and purified using industrial-scale chromatography or crystallization techniques .

化学反応の分析

反応の種類: 5-((tert-ブトキシカルボニル)アミノ)-1H-ピロール-2-カルボン酸は、以下のものを含む様々な化学反応を受けることができます。

脱保護: Boc基は、トリフルオロ酢酸(TFA)をジクロロメタン中で処理したり、メタノール中で塩酸を処理したりするなど、酸性条件下で除去することができます.

カップリング反応: この化合物は、カルボン酸基がアミンと反応してアミド結合を形成する、ペプチドカップリング反応に関与することができます.

一般的な試薬と条件:

脱保護: トリフルオロ酢酸(TFA)、塩酸(HCl)、およびメタノールは、Boc脱保護のために一般的に使用されます.

カップリング反応: 一般的な試薬には、カルボジイミド(例えば、EDC、DCC)と、HOBtやHOAtなどのカップリング添加剤があります.

主要な生成物:

脱保護: 主な生成物は、Boc基を除去した後の遊離アミンです.

カップリング反応: 主な生成物は、ペプチドまたはその他のアミド含有化合物です.

4. 科学研究への応用

5-((tert-ブトキシカルボニル)アミノ)-1H-ピロール-2-カルボン酸は、科学研究においていくつかの応用があります。

科学的研究の応用

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

作用機序

5-((tert-ブトキシカルボニル)アミノ)-1H-ピロール-2-カルボン酸の作用機序は、主に保護されたアミノ酸としての役割にあります。Boc基は、化学反応中にアミノ基を保護し、不要な副反応を防ぎます。 Boc基は、酸性条件下で選択的に除去でき、さらなる反応のために遊離アミンが現れます . この選択的な保護と脱保護のメカニズムは、ペプチドや医薬品を含む複雑な分子の合成において重要です .

類似化合物:

N-Boc-グリシン: ペプチド合成に使用されるもう1つのBoc保護アミノ酸.

N-Boc-アラニン: 5-((tert-ブトキシカルボニル)アミノ)-1H-ピロール-2-カルボン酸に似ていますが、アラニン骨格を持つ.

N-Boc-フェニルアラニン: ペプチドやその他の生物活性分子の合成に使用される、フェニルアラニン骨格を持つBoc保護アミノ酸.

独自性: 5-((tert-ブトキシカルボニル)アミノ)-1H-ピロール-2-カルボン酸は、ピロール骨格を持つため、他のBoc保護アミノ酸とは異なる化学的特性を示す点が特徴です。 ピロール環は、求電子置換反応など、追加の種類の反応に関与することができ、有機合成において汎用性の高いビルディングブロックとなります .

類似化合物との比較

Comparison with Structural Analogs

Heterocyclic Core Variations

Pyrazine Derivative: 5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic Acid

- Structure : Replaces the pyrrole ring with a pyrazine (six-membered ring with two nitrogen atoms).

- Key Differences :

- Applications: Potential use in metal coordination chemistry due to pyrazine’s chelating ability.

Piperidine/Pyrrolidine Derivatives

Substituent Position and Functional Group Variations

Positional Isomers: 5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

- Structure : Carboxylic acid at position 3; methyl groups at positions 2 and 3.

- Key Differences :

Pyrrole Derivatives with Bulky Aromatic Substituents

Physicochemical Properties

Solubility : The target compound exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMF) due to the Boc group, whereas pyrazine analogs show higher aqueous solubility from additional nitrogen atoms .

Stability : The Boc group is acid-labile, requiring neutral conditions for storage. Pyrrole derivatives generally demonstrate higher thermal stability compared to saturated analogs like pyrrolidines .

生物活性

5-((tert-Butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid (Boc-Pyrrole-CA) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C10H14N2O4

Molecular Weight: 226.23 g/mol

IUPAC Name: 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid

Canonical SMILES: CC(C)(C)OC(=O)NC1=CC=C(N1)C(=O)O

The compound features a pyrrole ring substituted with a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc) amino group at position 5. The Boc group serves as a protective moiety, allowing for selective reactions during synthesis and further functionalization.

Biological Activity

Pyrrole derivatives, including Boc-Pyrrole-CA, have been investigated for various biological activities, particularly in the context of cancer research and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential of Boc-Pyrrole-CA as a pro-apoptotic agent in cancer therapy. For instance, analogues of this compound have shown significant efficacy against hematological cancers, demonstrating the ability to induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and autophagy inhibition .

Key Findings:

- Pro-Apoptotic Effects: Compounds derived from Boc-Pyrrole-CA exhibited pro-apoptotic activity in various cancer cell lines, including those from chronic lymphocytic leukemia (CLL) and oral squamous cell carcinoma (OSCC) .

- Mechanism of Action: The mechanism involves targeting microtubules and disrupting autophagic processes, which are crucial for cancer cell survival .

Antimicrobial Activity

Boc-Pyrrole-CA has also been studied for its antimicrobial properties. Research indicates that pyrrole derivatives can inhibit quorum sensing (QS) in bacteria, thereby reducing virulence factors without affecting bacterial viability. This property is particularly relevant for pathogens such as Pseudomonas aeruginosa.

Key Findings:

- Quorum Sensing Inhibition: The compound has been shown to suppress the expression of QS genes in Pseudomonas aeruginosa, leading to decreased production of virulence factors like elastase and pyocyanin .

- Non-Enzymatic Activity: The QS inhibition was found to be non-enzymatic, suggesting potential for therapeutic applications against biofilm-associated infections .

Synthesis and Applications

The synthesis of Boc-Pyrrole-CA typically involves protecting the amino group with di-tert-butyl dicarbonate (Boc2O), followed by subsequent reactions to introduce the pyrrole ring and carboxylic acid functionalities. This compound is primarily used in organic synthesis as a building block for peptides and other bioactive molecules.

Synthetic Route Overview

- Protection of Amino Group: Reacting the amino group with Boc2O in the presence of a base like sodium hydroxide or DMAP.

- Formation of Pyrrole Ring: Utilizing established protocols for pyrrole synthesis.

- Introduction of Carboxylic Acid Group: Employing standard carboxylation techniques.

Comparative Analysis with Related Compounds

The biological activity of Boc-Pyrrole-CA can be compared with other pyrrole derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-tert-butoxycarbonylamino-1-methyl-1H-pyrrole-2-carboxylic acid | C11H16N2O4 | Contains a methyl group at position 1 |

| 3,5-dimethyl-1H-pyrrole-2-carboxylic acid | C9H11N | Features two methyl groups at positions 3 and 5 |

| 4-(4-(tert-butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid | C17H22N4O5 | Contains additional functional groups enhancing solubility |

Q & A

Basic Research Questions

1. Synthesis and Protection Strategies Q: How should researchers design a synthetic route for 5-((tert-butoxycarbonyl)amino)-1H-pyrrole-2-carboxylic acid? A: The synthesis typically involves multi-step reactions starting with Boc (tert-butoxycarbonyl) protection of the amino group to prevent unwanted side reactions. For example, a pyrrole core is functionalized via nucleophilic substitution or cyclization, followed by Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate). Subsequent hydrolysis of ester groups (e.g., ethyl to carboxylic acid) is performed under acidic or basic conditions. Critical steps include temperature control (0–25°C for Boc protection) and purification via column chromatography .

2. Purification and Characterization Q: What analytical techniques are essential for verifying the purity and structure of this compound? A:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and Boc-group integrity. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in ¹H NMR .

- IR Spectroscopy: Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and Boc carbonyl peaks (~1680–1720 cm⁻¹) are key indicators .

- HPLC: Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection at 210–254 nm .

3. Functional Group Reactivity Q: How does the Boc group influence the compound’s stability and reactivity? A: The Boc group acts as a temporary protective moiety, enhancing solubility in organic solvents (e.g., DCM, THF) and preventing premature decomposition. It is stable under basic conditions but cleaved selectively with TFA or HCl in dioxane, enabling downstream functionalization (e.g., amide coupling) .

Advanced Research Questions

4. Reaction Optimization Q: How can researchers optimize enantiomeric excess in asymmetric synthesis of related pyrrole derivatives? A: Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can induce stereocontrol during cyclization or coupling steps. For example, asymmetric Michael additions to pyrrole precursors achieve >90% ee when using thiourea catalysts . Reaction monitoring via chiral HPLC or polarimetry is critical .

5. Mechanistic Contradictions Q: How to resolve contradictions in proposed reaction mechanisms (e.g., radical vs. ionic pathways)? A: Use isotopic labeling (e.g., deuterated solvents or ¹³C-labeled reagents) to track hydrogen transfer or bond cleavage. Computational studies (DFT calculations) can model transition states and compare activation energies for competing pathways .

6. Degradation Pathways Q: What methodologies identify degradation products under physiological conditions? A: Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS/MS analyze hydrolytic or oxidative byproducts. For instance, Boc deprotection under acidic conditions generates tert-butanol and CO₂, detectable via gas chromatography .

7. Structure-Activity Relationship (SAR) Q: How to design SAR studies for pyrrole-based inhibitors? A:

- Structural Modifications: Replace the Boc group with acetyl or Fmoc to assess steric effects.

- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- Computational Docking: MOE or AutoDock predict binding affinities by modeling interactions with active-site residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。